molecular formula C17H15ClO3 B601711 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone CAS No. 217636-47-0

3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone

Cat. No.: B601711
CAS No.: 217636-47-0
M. Wt: 302.76
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Description

Contextual Significance in Complex Organic Synthesis

While not widely utilized as a foundational building block in complex organic synthesis, the structure of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone presents functionalities that are of interest to synthetic chemists. The phenoxy-ketone scaffold is a versatile intermediate. For instance, α-phenoxy ketones are known precursors for the synthesis of benzofurans, a class of heterocyclic compounds with significant biological and electronic properties. The synthesis of these precursors is a key step, often achieved through the reaction of phenols with α-bromo ketones.

The ketone and ether functional groups within this compound allow for a range of potential chemical transformations. The ketone moiety can undergo nucleophilic addition, reduction to an alcohol, or α-functionalization, while the ether linkage, though generally stable, can be cleaved under specific conditions. The two aromatic rings, one of which is substituted with a chlorine atom, can be subjected to various electrophilic or nucleophilic aromatic substitution reactions to build more complex molecular architectures. However, the primary context in which this specific compound is discussed in scientific literature is related to pharmaceutical manufacturing rather than as a versatile synthetic intermediate.

Role as a Key Intermediate or Byproduct in Advanced Chemical Manufacturing

The most documented role of this compound is as a process-related impurity in the manufacturing of the lipid-lowering drug, Fenofibrate (B1672516). lgcstandards.comlgcstandards.comchemicalbook.com Fenofibrate is synthesized from key starting materials, one of which is 4-chloro-4'-hydroxybenzophenone (B194592). google.comgoogleapis.com The synthesis of Fenofibrate typically involves the etherification of this phenolic precursor.

The formation of this compound as a byproduct suggests a side reaction during the Fenofibrate synthesis. This can occur if 3-chloro-2-butanone, or a similar reactive four-carbon ketone species, is present as a contaminant in the reaction mixture. The phenoxide ion of 4-chloro-4'-hydroxybenzophenone can act as a nucleophile and displace the chloride from 3-chloro-2-butanone, leading to the formation of the ether linkage and resulting in this specific impurity. The presence and control of such impurities are critical aspects of pharmaceutical quality control to ensure the safety and efficacy of the final drug product.

Interactive Data Table: Compound Properties

Property Value
IUPAC Name 3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one
Molecular Formula C17H15ClO3
Molecular Weight 302.75 g/mol
Appearance White to Off-White Solid
CAS Number 217636-47-0

Structural Elucidation and Stereochemical Considerations (Racemic Nature)

The structure of this compound features a central butanone chain. The phenoxy group, which contains the 4-chlorobenzoyl moiety, is attached to the third carbon atom of this chain. This third carbon atom is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, known as enantiomers: (S)-3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone and (R)-3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone.

In the context of its formation as a byproduct in industrial synthesis, where achiral precursors and reagents are typically used without the influence of a chiral catalyst, the compound is formed as a racemic mixture. ncats.iowikipedia.org A racemic mixture contains equal amounts of both the (R) and (S) enantiomers. wikipedia.org This is a common outcome in synthetic reactions that create a chiral center without stereochemical control. The designation (3RS) in some chemical literature for this compound explicitly indicates its racemic nature. lgcstandards.comusp.org The lack of optical activity is a key characteristic of such mixtures. wikipedia.org

Overview of Research Trajectories in Phenoxy-Ketone Derivatives

The broader class of phenoxy-ketone derivatives is an active area of research in medicinal chemistry and materials science. These compounds exhibit a wide range of biological activities and are used as precursors for various functional materials.

Research has shown that phenoxy acetamide (B32628) derivatives possess anti-inflammatory, analgesic, and antioxidant properties. nih.gov The incorporation of a ketone functionality into a phenoxy scaffold is a common strategy in drug design to modulate the electronic and steric properties of a molecule, potentially enhancing its interaction with biological targets. For example, derivatives of aryloxyacetic acids containing an α,β-unsaturated ketone moiety have been explored for their diuretic effects.

In materials science, the combination of ether and ketone linkages in aromatic polymers, such as poly(ether ether ketone)s (PEEK), imparts desirable properties like high thermal stability and chemical resistance. researchgate.net While this compound itself is not a polymer, the fundamental phenoxy and ketone structural motifs are central to the development of these high-performance materials. The ongoing exploration of phenoxy-ketone derivatives continues to yield compounds with novel applications, from potential new pharmaceuticals to advanced polymers. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-11(19)12(2)21-16-9-5-14(6-10-16)17(20)13-3-7-15(18)8-4-13/h3-10,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIBXSPOZIFSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733912
Record name 3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID50733912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217636-47-0
Record name 3-(4-(4-Chlorobenzoyl) phenoxy)butan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217636470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-(4-CHLOROBENZOYL) PHENOXY)BUTAN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CH8GD8WRU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Advanced Reaction Design

Retrosynthetic Analysis for the Butanone and Phenoxy-Benzophenone Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone, two primary disconnections are logical.

C-O Ether Bond Disconnection: The most apparent disconnection is at the ether linkage. This bond can be retrosynthetically cleaved to yield two key synthons: a phenoxide nucleophile derived from 4-chloro-4'-hydroxybenzophenone (B194592) and an electrophilic 2-butanone (B6335102) derivative. The corresponding synthetic equivalents would be 4-chloro-4'-hydroxybenzophenone and a 3-halobutan-2-one (e.g., 3-bromo-2-butanone (B1330396) or 3-chloro-2-butanone).

C-C Benzophenone (B1666685) Bond Disconnection: The benzophenone core itself can be disconnected via a Friedel-Crafts acylation pathway. This suggests 4-chlorobenzoyl chloride and anisole (B1667542) as precursors, with the anisole's methoxy (B1213986) group serving as a protected form of the phenol (B47542) that is later demethylated.

This analysis outlines a convergent synthesis strategy where the two main fragments, 4-chloro-4'-hydroxybenzophenone and a suitable butanone derivative, are prepared separately and then coupled.

Classical and Modern Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be devised, employing both classical and modern organic chemistry reactions.

The formation of the aryl ether bond is a critical step in the synthesis. The Williamson ether synthesis is the most common and direct method for this transformation. youtube.com

Williamson Ether Synthesis : This method involves the reaction of a phenoxide with an alkyl halide. In this context, 4-chloro-4'-hydroxybenzophenone is first deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form the corresponding phenoxide. This nucleophile then displaces a halide from 3-halobutan-2-one in an S N 2 reaction to form the desired ether. youtube.comresearchgate.net

Modern variations offer alternatives to the classical Williamson synthesis:

Mitsunobu Reaction : This reaction allows for the coupling of an alcohol and a phenol under mild conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov However, the presence of the ketone functionality might require careful optimization.

Transition Metal-Catalyzed Etherification : Copper- or palladium-catalyzed cross-coupling reactions (such as the Ullmann condensation or Buchwald-Hartwig amination-type reactions) provide powerful methods for forming C-O bonds, especially for sterically hindered substrates. organic-chemistry.org

The synthesis of the two ketone moieties in the target molecule requires distinct strategies.

Benzophenone Core Synthesis : The 4-chloro-4'-hydroxybenzophenone intermediate is typically synthesized via a Friedel-Crafts acylation. Anisole is acylated with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce 4-chloro-4'-methoxybenzophenone. Subsequent demethylation, often using strong acids like HBr or Lewis acids like BBr₃, yields the required phenolic precursor. google.com

Butanone Moiety Introduction : The butanone fragment is introduced via the alkylating agent in the etherification step (e.g., 3-bromo-2-butanone). This reagent can be prepared through methods such as the bromination of 2-butanone. Functionalized ketones can also be synthesized through the acylation of organometallic reagents or through transition metal-catalyzed reductive coupling of carboxylic acid derivatives with alkyl halides. nih.govnih.gov

Optimizing reaction conditions is crucial for maximizing yield and minimizing side reactions. Key parameters include the choice of solvent, base, temperature, and reaction time. scielo.br

For the Williamson ether synthesis step, a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) is often preferred to facilitate the S N 2 reaction. The choice of base is also critical; a moderately strong base like potassium carbonate is often sufficient and helps to avoid potential side reactions associated with stronger bases like sodium hydride. google.com

ParameterConditionRationale
SolventAcetone, DMF, Acetonitrile (B52724)Polar aprotic solvents favor SN2 reactions and dissolve the ionic phenoxide intermediate. scielo.br
BaseK₂CO₃, NaH, K₂CO₃/KIDeprotonates the phenol. K₂CO₃ is a mild and effective base. KI can be used as a catalyst to promote the reaction via the Finkelstein reaction. google.com
TemperatureRoom Temperature to RefluxHigher temperatures can increase the reaction rate but may also lead to side products. Optimization is necessary. scielo.br
Reagents4-chloro-4'-hydroxybenzophenone, 3-bromo-2-butanoneThese are the direct precursors for the key etherification step.

The target molecule is chiral, existing as a racemic mixture (3RS) unless a stereoselective synthesis is employed. lgcstandards.comlgcstandards.com Achieving an enantiomerically enriched product requires specific strategies:

Chiral Pool Synthesis : This approach utilizes an enantiomerically pure starting material. For instance, a chiral 3-halo-2-butanol could be used, which is then oxidized to the ketone after the etherification step.

Asymmetric Catalysis : An enantioselective reaction could be employed to set the stereocenter. For example, an asymmetric α-functionalization of 2-butanone could generate a chiral intermediate. Another advanced approach involves the enantioselective chlorination of a β-keto ester followed by an S N 2 reaction with the phenoxide, which proceeds with inversion of configuration. researchgate.net

Green Chemistry Principles in the Synthesis of Aryl Ketones and Ethers

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. pnas.org

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials from the starting materials into the final product. Catalytic approaches are generally superior to stoichiometric ones in this regard.

Use of Greener Solvents : Replacing hazardous solvents like dichloromethane (B109758) or benzene (B151609) with more environmentally benign alternatives such as acetonitrile, ethanol, or even water where possible. scielo.br

Catalysis : The use of catalytic reagents is preferred over stoichiometric ones. For instance, developing a catalytic version of the Williamson ether synthesis can avoid the production of large amounts of salt waste. acs.org Similarly, using catalytic amounts of Lewis acids in Friedel-Crafts reactions or developing alternative catalytic C-C bond-forming reactions is beneficial.

Energy Efficiency : Conducting reactions at ambient temperature and pressure when possible reduces energy consumption. Microwave-assisted synthesis can sometimes accelerate reactions, leading to shorter reaction times and potentially lower energy usage. nih.gov

Safer Oxidants : For oxidation steps, replacing traditional, often toxic, heavy-metal-based oxidants with cleaner alternatives like molecular oxygen or hydrogen peroxide, in conjunction with a suitable catalyst, is a key goal of green chemistry. google.cominnoget.comyedarnd.com

Impurity Profiling and Controlled Synthesis of Related Structures

The impurity profile of a drug substance provides critical information for ensuring its quality, safety, and efficacy. The controlled synthesis of known and potential impurities is essential for their identification, characterization, and quantification in the final drug product. In the context of Fenofibrate (B1672516), this compound is a significant process-related impurity that can arise from specific synthetic pathways.

The primary synthesis of Fenofibrate often involves the reaction of 4-chloro-4'-hydroxybenzophenone with isopropyl 2-bromo-2-methylpropanoate. derpharmachemica.com However, the formation of this compound as an impurity suggests a potential side reaction or the presence of reactive intermediates or starting material impurities. A key synthetic route for the controlled preparation of this impurity involves the etherification of 4-chloro-4'-hydroxybenzophenone. derpharmachemica.com

A documented laboratory-scale synthesis of this compound involves the reaction of 4-chloro-4'-hydroxybenzophenone with 3-chloro-2-butanone. derpharmachemica.com This reaction directly forms the ether linkage and introduces the butanone moiety, yielding the target impurity. The ability to synthesize this compound intentionally allows for its use as a reference standard in analytical methods developed to monitor impurities in Fenofibrate production.

Beyond this specific impurity, the manufacturing process of Fenofibrate can generate a range of other related structures. The synthesis and characterization of these compounds are crucial for a comprehensive impurity profile. These process-related impurities can originate from unreacted starting materials, byproducts of the main reaction, or subsequent degradation products. derpharmachemica.comphmethods.net

A study on the synthesis and characterization of potential impurities in Fenofibrate has detailed the preparation of several related compounds. derpharmachemica.com Understanding the synthetic pathways to these related structures is vital for developing manufacturing processes that minimize their formation.

Below is a table summarizing some of the known process-related impurities of Fenofibrate, including the target compound of this article.

Impurity NameStructureCommon DesignationPotential Origin
This compoundC₁₇H₁₅ClO₃Fenofibrate Impurity C (EP)Etherification of 4-chloro-4'-hydroxybenzophenone with 3-chloro-2-butanone. derpharmachemica.com
Fenofibric AcidC₁₇H₁₅ClO₄Fenofibrate Impurity B (EP)Hydrolysis of Fenofibrate. derpharmachemica.comphmethods.net
(4-Chlorophenyl)(4-hydroxyphenyl)methanoneC₁₃H₉ClO₂Fenofibrate Impurity A (EP)Unreacted starting material or hydrolysis of Fenofibrate. derpharmachemica.com
Fenofibric Acid Methyl EsterC₁₈H₁₇ClO₄Fenofibrate Impurity D (EP)Esterification of Fenofibric acid with methanol (B129727). derpharmachemica.comphmethods.net
Fenofibric Acid Ethyl EsterC₁₉H₁₉ClO₄Fenofibrate Impurity E (EP)Esterification of Fenofibric acid with ethanol. derpharmachemica.com
(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanoneC₁₆H₁₅ClO₂Fenofibrate Impurity F (EP)Etherification of 3-chloro-4-hydroxybenzophenone with isopropyl bromide. derpharmachemica.com

The controlled synthesis of these and other related structures is a fundamental aspect of pharmaceutical development, enabling robust analytical method validation and ensuring the quality and safety of the final drug product. derpharmachemica.com The availability of pure reference standards for these impurities is a prerequisite for their accurate detection and quantification in routine quality control of Fenofibrate. synzeal.com

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic region would show complex splitting patterns for the protons on the two benzene (B151609) rings. The protons on the phenoxy ring are influenced by the electron-donating ether linkage, while the protons on the benzoyl ring are affected by the electron-withdrawing carbonyl group and the chlorine atom. The aliphatic region would contain signals for the methine proton and the two methyl groups of the butanone moiety.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic Protons (4-chlorobenzoyl)7.5 - 7.8m
Aromatic Protons (phenoxy)6.9 - 7.2m
CH (methine)4.8 - 5.2q
CH₃ (ketone)2.2 - 2.4s
CH₃ (methine-adjacent)1.5 - 1.7d

Note: These are predicted values. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbons (from the ketone and benzoyl groups) are expected to appear at the downfield end of the spectrum (typically 190-210 ppm). The aromatic carbons would resonate in the range of 115-160 ppm, while the aliphatic carbons would be found at the upfield end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (benzoyl)~195
C=O (ketone)~207
Aromatic C-O~158
Aromatic C-Cl~138
Aromatic C-H & C-C118 - 135
CH (methine)~75
CH₃ (ketone)~27
CH₃ (methine-adjacent)~16

Note: These are predicted values. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, the coupling between the methine (CH) proton and the adjacent methyl (CH₃) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying quaternary carbons and for linking different fragments of the molecule, such as connecting the butanone moiety to the phenoxy ring and the phenoxy ring to the benzoyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help to determine the three-dimensional conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₅ClO₃), the expected accurate mass would be calculated and compared with the experimentally determined value. A study on the synthesis of this compound confirmed its structure using mass spectrometry. researchgate.net The presence of the chlorine atom would result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), which serves as a clear indicator for the presence of chlorine in the molecule.

Table 3: High-Resolution Mass Spectrometry Data

IonCalculated Accurate Mass
[M+H]⁺ (C₁₇H₁₆ClO₃⁺)303.0782
[M+Na]⁺ (C₁₇H₁₅ClNaO₃⁺)325.0602

Note: These are the calculated accurate masses. Experimental data would be required for confirmation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. A publication focused on the synthesis and characterization of fenofibrate (B1672516) impurities confirms the use of IR spectroscopy for this compound. acs.org

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two carbonyl groups. The benzophenone (B1666685) carbonyl stretch is expected around 1650-1670 cm⁻¹, while the aliphatic ketone carbonyl stretch would appear at a higher frequency, around 1715-1725 cm⁻¹. The C-O stretching vibrations of the ether linkage would also be prominent.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic rings. The symmetric vibrations of the benzene rings would be expected to show strong Raman scattering.

Table 4: Characteristic Infrared Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Benzoyl)Stretch1650 - 1670
C=O (Ketone)Stretch1715 - 1725
C-O-C (Ether)Asymmetric Stretch1240 - 1260
Aromatic C=CStretch1580 - 1600
C-ClStretch700 - 800

X-ray Crystallography for Solid-State Structural Elucidation (If Applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. To date, there are no publicly available reports of a single-crystal X-ray diffraction study for this compound. If a suitable single crystal of the compound could be grown, this technique would provide invaluable information about its solid-state conformation and packing arrangement, which could be compared with the solution-state conformation determined by NMR spectroscopy.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Studies

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. acs.org It measures the differential absorption of left and right circularly polarized light, which is inherently sensitive to the three-dimensional arrangement of atoms in a molecule. acs.org For a chiral compound like this compound, its two enantiomers will produce mirror-image CD spectra. acs.org

While specific CD spectroscopic data for this compound is not extensively published, the principles of its application can be understood from studies on analogous chiral ketones. nih.govnih.gov The ketone chromophore in the butanone moiety and the aromatic chromophores in the phenoxy and chlorobenzoyl groups are expected to give rise to distinct CD signals.

Methodology for Enantiomeric Discrimination:

A common approach for the enantiomeric analysis of chiral ketones using CD spectroscopy involves the use of a chiral auxiliary or a metal complex that interacts diastereoselectively with the enantiomers of the analyte. nih.gov This interaction leads to the formation of diastereomeric complexes with distinct CD spectra, allowing for the quantification of the enantiomeric excess (ee). nih.govnih.gov

For instance, research on α-chiral cyclohexanones demonstrated that their handedness could be discriminated by monitoring the metal-to-ligand charge transfer (MLCT) bands of complexes formed with a chiral copper(I) complex. nih.govnih.gov A similar strategy could be envisioned for this compound, where the ketone group could coordinate to a chiral metal complex, leading to measurable differences in the CD spectra of the resulting diastereomers.

Illustrative Data for Analogous Chiral Ketones:

The following table presents representative data from a study on the enantiomeric discrimination of α-chiral cyclohexanones using a copper(I) complex, illustrating the type of data obtained from such an analysis. nih.govnih.gov

Enantiomeric Excess (% ee) of (S)-enantiomerObserved CD Signal (mdeg)
10015.2
507.6
0 (racemic)0
-50-7.5
-100 (100% R-enantiomer)-15.1

This table is illustrative and based on data for analogous compounds. Specific values for this compound would require experimental determination.

The sign and magnitude of the Cotton effect in the CD spectrum can be correlated with the absolute configuration and enantiomeric purity of the sample. acs.org

Chromatographic Purity Assessment and Method Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical compounds, including impurities like this compound. jetir.orgpharmaguideline.com Method validation is a critical process to ensure that the analytical method is suitable for its intended purpose, providing reliable and reproducible results. pharmaguideline.comyoutube.com

Chromatographic Method:

A typical HPLC method for the analysis of aromatic ketones often involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. researchgate.netistanbul.edu.tr Detection is commonly performed using a UV-Vis detector at a wavelength where the analyte exhibits strong absorbance. researchgate.net For this compound, the aromatic rings would provide strong UV chromophores.

Method Validation Parameters:

A comprehensive HPLC method validation includes the evaluation of several key parameters as per regulatory guidelines: pharmaguideline.comresearchgate.net

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. youtube.com This is typically evaluated by a series of injections of the analyte at different concentrations and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1. researchgate.net

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. jetir.orgpharmaguideline.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovery is calculated. youtube.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. jetir.orgyoutube.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. youtube.com These are often estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). youtube.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. youtube.com

Illustrative HPLC Method Validation Data for an Aromatic Ketone:

The following table provides a hypothetical but representative summary of a validated HPLC method for the purity assessment of an aromatic ketone, analogous to this compound.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Range 1 - 50 µg/mL1 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (RSD) ≤ 2.0%0.8%
LOD Reportable0.1 µg/mL
LOQ Reportable0.3 µg/mL
Robustness No significant impact on resultsPassed

This table contains illustrative data. Actual values would be determined experimentally for this compound.

For the specific analysis of the enantiomers of this compound, a chiral HPLC method would be required. This typically involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to their separation into two distinct peaks. The relative area of these peaks can then be used to determine the enantiomeric ratio.

Reaction Mechanisms and Chemical Reactivity Studies

Mechanistic Pathways of Formation and Degradation under Controlled Conditions

The formation of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone can be achieved through several synthetic routes, primarily involving the formation of the ether linkage and the construction of the benzophenone (B1666685) core. A common approach involves a Williamson ether synthesis, where the sodium salt of 4-hydroxy-4'-chlorobenzophenone is reacted with 3-chloro-2-butanone. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in 3-chloro-2-butanone.

Alternatively, the synthesis can be approached by first establishing the phenoxy-butanone fragment and subsequently performing a Friedel-Crafts acylation. For instance, 4-phenoxytoluene could be acylated with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The subsequent oxidation of the methyl group on the toluene (B28343) moiety would yield the target compound.

Degradation of this compound under controlled conditions can proceed through several pathways, largely dependent on the pH and temperature. As an impurity related to fenofibrate (B1672516), its degradation has been studied in the context of drug stability. rsc.orgacs.orgyoutube.com Hydrolytic cleavage of the ether bond can occur under acidic or basic conditions, yielding 4-hydroxy-4'-chlorobenzophenone and 3-hydroxy-2-butanone. The mechanism of acid-catalyzed hydrolysis involves protonation of the ether oxygen, followed by nucleophilic attack of water. researchgate.netplu.mxresearchgate.net Base-catalyzed degradation can also lead to the cleavage of the ether linkage. acs.org

Reactivity of the Butanone Moiety: Aldol (B89426) Condensations, Reductions, and Oxidations

The butanone moiety in this compound possesses alpha-hydrogens, making it susceptible to a variety of reactions typical of ketones.

Aldol Condensations: In the presence of a base, the alpha-hydrogens of the butanone can be abstracted to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule of this compound or another aldehyde or ketone, leading to an aldol addition product. Subsequent dehydration can yield an α,β-unsaturated ketone.

Reductions: The carbonyl group of the butanone moiety can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comumn.edu The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. masterorganicchemistry.com This reduction introduces a new chiral center into the molecule.

Oxidations: While the ketone is already in a relatively high oxidation state, further oxidation is possible under specific conditions, though it may lead to degradation of the molecule. Strong oxidizing agents could potentially cleave the carbon-carbon bonds adjacent to the carbonyl group. Oxidation of the corresponding secondary alcohol (formed from reduction) back to the ketone can be achieved using milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC). numberanalytics.commasterorganicchemistry.comchadsprep.comlibretexts.orgyoutube.com

Reactivity of the Phenoxy-Benzophenone Core: Electrophilic Aromatic Substitution and Nucleophilic Attack

The phenoxy-benzophenone core of the molecule presents multiple sites for chemical reactions.

Electrophilic Aromatic Substitution: The two aromatic rings of the benzophenone core are susceptible to electrophilic aromatic substitution. The phenoxy group is an activating, ortho-, para-directing group due to the electron-donating resonance effect of the oxygen atom. mlsu.ac.inlibretexts.orglibretexts.org Conversely, the 4-chlorobenzoyl group is a deactivating, meta-directing group due to the electron-withdrawing inductive and resonance effects of the carbonyl and chloro substituents. blogspot.comkhanacademy.orgyoutube.com Therefore, electrophilic attack is most likely to occur on the phenoxy-substituted ring at the positions ortho and para to the ether linkage.

Nucleophilic Attack: The carbonyl carbon of the benzophenone moiety is electrophilic and can be a target for nucleophilic attack. However, this is generally less reactive than the butanone carbonyl due to steric hindrance and the electronic effects of the aromatic rings. The chlorine-substituted aromatic ring can undergo nucleophilic aromatic substitution under harsh conditions or if activated by additional strong electron-withdrawing groups. nih.govlibretexts.orglibretexts.orgmdpi.com The mechanism typically involves the formation of a Meisenheimer complex. libretexts.org

Hydrolytic Stability and Pathways in Various Chemical Environments

The hydrolytic stability of this compound is a critical factor in its persistence and degradation. The ether linkage is the primary site of hydrolytic cleavage.

Under acidic conditions, the ether oxygen is protonated, making the adjacent carbon atoms more susceptible to nucleophilic attack by water. This leads to the formation of 4-hydroxy-4'-chlorobenzophenone and 3-hydroxy-2-butanone. researchgate.net The kinetics of this hydrolysis are dependent on the acid concentration and temperature.

In basic environments, the ether bond can also be cleaved, although the mechanism may differ. Studies on related fibrates have shown significant degradation under basic hydrolysis. scielo.br The rate of hydrolysis is influenced by the pH of the medium.

Photochemical Reactivity and Transformation Pathways

The benzophenone chromophore in this compound makes the molecule susceptible to photochemical reactions upon absorption of UV radiation.

Photo-induced Degradation Mechanisms

Upon absorption of UV light, the benzophenone moiety can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. youtube.comhilarispublisher.com This excited triplet state is a powerful hydrogen abstractor. It can abstract a hydrogen atom from a suitable donor, such as the solvent or another part of the molecule, initiating a free radical cascade. nih.gov This can lead to a variety of degradation products.

For the related compound fenofibrate, photodegradation under anaerobic conditions has been shown to proceed via hydrogen abstraction, leading to the formation of radical intermediates. nih.gov In the presence of oxygen, photosensitized formation of singlet oxygen and other reactive oxygen species can occur, leading to oxidative degradation products. nih.gov

Photoreactivity in Solution and Solid State

The photochemical reactivity of this compound is expected to differ between the solution and solid states. In solution, the molecule has greater conformational freedom, and interactions with the solvent can play a significant role in the degradation pathways. The nature of the solvent can influence the efficiency of hydrogen abstraction and the types of secondary reactions that occur.

In the solid state, the photochemical reactivity will be influenced by the crystal packing and the proximity of reactive sites on adjacent molecules. Solid-state photolysis may lead to a different distribution of photoproducts compared to solution-phase photolysis. The photodegradation of benzophenones in polymer matrices has been studied, indicating that the polymer environment can affect the release and subsequent phototransformation of these compounds. rsc.org

Catalytic Transformations and Derivatization Reactions

The chemical reactivity of this compound is primarily centered around its two carbonyl groups and the potential for substitution on its aromatic rings. Catalytic transformations and derivatization reactions of this compound are of interest for synthesizing new analogues and for understanding its metabolic pathways, given its structural relationship to the drug fenofibrate.

Catalytic Hydrogenation

One of the principal catalytic transformations for a diketone like this compound is the reduction of its ketone functionalities to secondary alcohols. This can be achieved through catalytic hydrogenation, a process that typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. libretexts.org The reaction converts the carbonyl groups into hydroxyl groups, yielding 3-[4-(4-chlorobenzoyl)phenoxy]butan-2-ol or 3-[4-((4-chlorophenyl)(hydroxy)methyl)phenoxy]butan-2-one, and potentially the fully reduced diol, 3-[4-((4-chlorophenyl)(hydroxy)methyl)phenoxy]butan-2-ol.

Commonly employed catalysts for the hydrogenation of ketones include platinum (Pt), palladium (Pd), and nickel (Ni). libretexts.orgchemistrytalk.org The choice of catalyst, solvent, temperature, and pressure can influence the selectivity and rate of the reaction. For instance, selective reduction of one ketone group over the other or over the aromatic rings can be a synthetic challenge. Aromatic ketones can be selectively reduced to the corresponding alcohols under mild conditions using a Pd(0)EnCat™ 30NP catalyst with hydrogen gas at room temperature. nih.gov

General Conditions for Catalytic Hydrogenation of Ketones

Catalyst Hydrogen Pressure Temperature Solvent Product
Pd/C 1-50 atm 25-100 °C Ethanol, Methanol (B129727), Ethyl Acetate Secondary Alcohol
PtO₂ (Adam's catalyst) 1-50 atm 25-80 °C Acetic Acid, Ethanol Secondary Alcohol

This table presents general conditions for the catalytic hydrogenation of ketones and may require optimization for the specific substrate, this compound.

The reduction of the structurally related compound, fenofibric acid, which contains the same benzophenone moiety, has been successfully carried out using sodium borohydride (NaBH₄) in methanol to yield the corresponding alcohol. nih.gov This suggests that similar hydride-based reductions would be effective for this compound.

Derivatization Reactions

Derivatization of this compound can be accomplished through various reactions targeting its ketone functional groups.

Synthesis as a Derivatization Process

The synthesis of this compound itself is a derivatization reaction. It can be prepared by the etherification of (4-chlorophenyl)(4-hydroxyphenyl)methanone with 3-chloro-2-butanone. derpharmachemica.com This reaction involves the formation of an ether linkage, derivatizing the phenolic hydroxyl group of the starting benzophenone.

Synthesis of this compound derpharmachemica.com

Reactant 1 Reactant 2 Base Solvent Temperature Yield

Reductive Amination

Reductive amination is a powerful method for converting ketones into amines. orgoreview.com This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with ammonia (B1221849), a primary amine, or a secondary amine, followed by the reduction of this intermediate to the corresponding amine. libretexts.orgchemistrysteps.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial ketone. orgoreview.com

This reaction could be applied to this compound to synthesize a variety of amine derivatives, which could be of interest for pharmaceutical and materials science applications. The reaction with ammonia would yield a primary amine, while primary and secondary amines would result in the formation of secondary and tertiary amines, respectively. orgoreview.comchemistrysteps.com

General Scheme for Reductive Amination of a Ketone R₂C=O + R'-NH₂ → [R₂C=NR'] → R₂CH-NHR'

Synthesis and Exploration of Derivatives and Analogues

Structural Modification Strategies at the Butanone and Phenoxy Linkage

No research articles were found that specifically describe synthetic strategies for modifying the butanone or phenoxy moieties of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone. The scientific literature appears to be silent on the exploration of structure-activity relationships through alterations at these positions.

Variations in the Chlorobenzoyl Moiety and Their Synthetic Implications

There is a lack of published studies on the synthesis of analogues of this compound with variations in the chlorobenzoyl group. Research on how substitutions on this aromatic ring would impact the compound's properties or synthetic accessibility is not available.

Development of Chiral Derivatives and Enantiomeric Enrichment Strategies

Spectroscopic and Mechanistic Comparison with Related Compounds

While basic spectroscopic data for the identification of this compound as a fenofibrate (B1672516) impurity may exist within pharmaceutical quality control documents, a detailed, comparative spectroscopic and mechanistic study with related compounds is not available in the public domain.

Analytical Methodologies for Chemical Quantification and Purity Assessment

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the analysis of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone. Its versatility allows for both the determination of purity and the separation of stereoisomers, which is critical for compounds with chiral centers.

Reverse-Phase HPLC for Purity and Content Determination

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for assessing the purity and quantifying the content of this compound in bulk materials and formulated products. These methods are developed to be stability-indicating, meaning they can separate the main compound from its degradation products and process-related impurities.

Validation of these HPLC methods is performed according to international guidelines, ensuring they are robust, accurate, and precise. A typical RP-HPLC method involves a C18 stationary phase, which is nonpolar, and a polar mobile phase, usually a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

ParameterCondition
Stationary Phase Octadecyl silane (B1218182) (C18), 5 µm particle size
Column Dimensions 250 mm x 4.6 mm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 286 nm
Injection Volume 10 µL

The development of such methods focuses on achieving optimal resolution between this compound and other known related substances. The method's performance is rigorously assessed for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Chiral HPLC for Enantiomeric Excess Determination

The molecular structure of this compound contains a stereocenter, meaning it can exist as two enantiomers (R and S forms). As different enantiomers of a compound can exhibit distinct biological activities and metabolic profiles, their separation and quantification are of paramount importance. Chiral HPLC is the definitive technique for determining the enantiomeric excess (e.e.) of the compound.

This separation is achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. The mobile phase is typically a nonpolar organic solvent system, like a mixture of hexanes and an alcohol (e.g., isopropanol (B130326) or ethanol), which is characteristic of normal-phase chromatography.

Table 2: Example Chiral HPLC System Configuration

ParameterCondition
Stationary Phase Chiral Stationary Phase (e.g., Amylose or Cellulose-based)
Column Dimensions 250 mm x 4.6 mm
Mobile Phase n-Hexane:Isopropanol (e.g., 90:10 v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 286 nm

The validation of a chiral HPLC method ensures that it can accurately and reliably quantify the proportion of each enantiomer in a sample, which is a critical quality attribute.

Gas Chromatography (GC) for Volatile Byproducts and Process Monitoring

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC is primarily used to detect and quantify residual solvents and other volatile byproducts that may be present from the synthetic process.

The method involves injecting the sample into a heated inlet, where it is vaporized and swept by a carrier gas (such as helium or nitrogen) onto a capillary column. The column's stationary phase separates the components based on their boiling points and interactions with the phase. A Flame Ionization Detector (FID) is commonly used for this type of analysis due to its high sensitivity to organic compounds. GC is an essential tool for process monitoring, allowing chemists to optimize reaction conditions and ensure the final product is free from unwanted volatile impurities.

Coupled Techniques: GC-MS and LC-MS/MS for Trace Analysis and Metabolite Identification (Non-biological)

For the detection and identification of trace-level impurities and degradation products, more sensitive and specific techniques are required. Coupled or hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are ideal for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify unknown volatile or semi-volatile impurities. As components elute from the GC column, they enter the mass spectrometer, which provides information about their molecular weight and fragmentation pattern, enabling structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the analysis of non-volatile trace impurities and for structural characterization. An LC system separates the components of a mixture, which are then introduced into a tandem mass spectrometer. The first mass spectrometer (MS1) selects a specific ion, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the second mass spectrometer (MS2), providing a highly specific "fingerprint" of the molecule. This technique is invaluable for identifying unknown degradation products in stability studies without the need for isolating each compound.

Spectrophotometric Methods for Quantitative Analysis

While chromatography is the preferred method for its separating power, spectrophotometric methods, particularly UV-Visible spectrophotometry, can be employed for simple, rapid, and cost-effective quantitative analysis. This technique is based on the principle that the compound absorbs light at a specific wavelength.

For this compound, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax), which is around 286 nm. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound in the solution. This method is often used for in-process checks or for the quantification of the bulk drug where the impurity profile is well-controlled and known not to interfere at the chosen wavelength.

Reference Standard Characterization and Qualification for Analytical Research

The accuracy of any quantitative analysis relies on the quality of the reference standard used. A reference standard for this compound must be highly purified and thoroughly characterized. sigmaaldrich.com The qualification process involves a comprehensive set of analytical tests to confirm its identity and establish its purity.

The characterization typically includes:

Identity Confirmation: Using techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm the molecular structure.

Purity Assessment: Employing a validated HPLC method to determine the purity and identify any impurities.

Water Content: Determined by Karl Fischer titration.

Residual Solvents: Measured by GC.

Inorganic Impurities: Assessed by tests like sulfated ash.

Once characterized, the reference standard is assigned a purity value and can be used for the calibration of analytical instruments and the quantification of this compound in test samples. sigmaaldrich.com Pharmaceutical secondary standards and reference standards from official pharmacopeias, such as the United States Pharmacopeia (USP), are often utilized for this purpose. sigmaaldrich.com

Computational Chemistry and In Silico Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the three-dimensional structure and electronic properties of molecules like 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone. nih.govorientjchem.org Methods such as B3LYP with a suitable basis set like 6-311G(d,p) are commonly used to perform geometry optimization, which calculates the lowest energy conformation of the molecule. primescholars.com For this compound, these calculations would define key bond lengths, bond angles, and dihedral angles, revealing the spatial arrangement of the 4-chlorobenzoyl group, the phenoxy linker, and the 2-butanone (B6335102) moiety.

The electronic structure can be detailed through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be located primarily on the electron-rich phenoxy ring, while the LUMO would likely be centered on the electron-withdrawing chlorobenzoyl and butanone carbonyl groups. This distribution dictates the molecule's behavior in chemical reactions, with the phenoxy ring acting as an electron donor and the ketone groups as electron acceptors. nih.govnih.gov Molecular electrostatic potential (MEP) maps can further visualize the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are representative values based on similar structures and require specific calculations for confirmation.)

Parameter Predicted Value
C=O Bond Length (Benzoyl) ~1.22 Å
C=O Bond Length (Butanone) ~1.21 Å
C-O-C (Ether) Bond Angle ~118°
Dihedral Angle (Phenoxy-Benzoyl) ~45-55°

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, aiding in the structural confirmation and analysis of this compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The results for related benzophenone (B1666685) and ketone-containing structures show good correlation with experimental data. mdpi.com For the target molecule, distinct signals would be predicted for the aromatic protons on both rings, the methine and methyl protons of the butanone group, and the various carbon atoms.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated using DFT. nih.gov These calculations help in assigning the absorption bands to specific molecular vibrations. For this compound, characteristic strong absorption bands would be predicted for the C=O stretching vibrations of the two ketone groups (typically in the 1650-1720 cm⁻¹ range) and the C-O-C stretching of the ether linkage. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. nih.gov For this compound, which contains multiple chromophores (the chlorobenzoyl and phenoxy groups), transitions such as n → π* and π → π* are expected. researchgate.net The predicted λ_max values would correspond to the wavelengths of maximum absorption, providing insight into the electronic structure. researchgate.netresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Note: These are representative values based on analogous compounds and require specific calculations for confirmation.)

Spectroscopy Feature Predicted Value
¹³C NMR Carbonyl Carbon (Benzoyl) ~195 ppm
¹³C NMR Carbonyl Carbon (Butanone) ~207 ppm
IR C=O Stretch (Benzoyl) ~1660 cm⁻¹
IR C=O Stretch (Butanone) ~1715 cm⁻¹
UV-Vis π → π* Transition ~260-290 nm

Reaction Pathway Modeling and Transition State Analysis

The synthesis of this compound likely involves a nucleophilic substitution reaction, such as a Williamson ether synthesis, where a phenoxide reacts with an α-haloketone (e.g., 3-chloro-2-butanone). libretexts.orgmasterorganicchemistry.com Computational modeling can elucidate the mechanism of this reaction. By calculating the energies of reactants, products, and potential intermediates and transition states, a detailed energy profile of the reaction pathway can be constructed. up.ac.zagrafiati.com

Transition state analysis identifies the highest energy point along the reaction coordinate, known as the transition state structure. libretexts.org The energy of this state determines the activation energy of the reaction, which is directly related to the reaction rate. libretexts.org For the synthesis of the target molecule, DFT calculations could model the Sₙ2 attack of the 4-(4-chlorobenzoyl)phenoxide on the carbon atom bearing the halogen in the butanone derivative. youtube.com Such studies on similar α-haloketone reactions have shown that the presence of the carbonyl group can significantly influence the reactivity and the stability of the transition state. up.ac.zaacs.org

Molecular Dynamics Simulations for Conformational Analysis

This compound is a flexible molecule due to the rotatable bonds in the ether linkage and the butanone side chain. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. acs.orgnih.gov By simulating the motion of atoms based on a classical force field, MD can reveal the preferred conformations and the dynamics of their interconversion. rsc.orgdovepress.com

These simulations provide insight into the molecule's shape, flexibility, and how it might interact with other molecules or its environment. springernature.com For this compound, MD could be used to determine the distribution of dihedral angles around the C-O-C ether bond and the C-C bonds of the butanone moiety, identifying the most stable, low-energy conformers. nih.govrsc.org This information is crucial for understanding its physical properties and potential biological activity. acs.org

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a series of compounds with their reactivity. acs.org While no specific QSRR studies on this compound have been published, a QSRR model could be developed for a series of related phenoxy-ketone derivatives.

This would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound in the series and then using statistical methods to find a mathematical equation that links these descriptors to an experimentally measured reactivity parameter (such as a reaction rate constant). Such a model could then be used to predict the reactivity of new, unsynthesized derivatives, facilitating the selection of candidates with desired reaction kinetics.

Prediction of Chemical Stability and Degradation Pathways

In-silico methods can predict the chemical stability of a molecule and its likely degradation pathways. For this compound, this could involve identifying the weakest bonds in the molecule through bond dissociation energy (BDE) calculations. beilstein-journals.org The ether linkage and the bonds adjacent to the carbonyl groups are potential sites of cleavage.

Computational models can simulate degradation under various conditions (e.g., hydrolysis, oxidation). For instance, the reaction with hydroxyl radicals, a common environmental degradation process, can be modeled to predict the initial sites of attack. Given the structure, likely degradation pathways could include cleavage of the ether bond or reactions involving the ketone functionalities. Studies on halogenated aromatic compounds suggest that the carbon-chlorine bond could also be a factor in its environmental persistence and degradation profile. mdpi.comnih.gov

In-silico Design of Novel Derivatives with Modified Chemical Properties

A key application of computational chemistry is the in-silico design of novel molecules. nih.govnumberanalytics.com Starting with the structure of this compound, new derivatives can be designed by modifying its functional groups. For example, the chlorine atom could be replaced with other halogens or electron-donating/withdrawing groups to modulate the electronic properties of the benzoyl ring. nih.govresearchgate.net Similarly, the butanone side chain could be altered to change the steric and electronic environment around the second ketone.

Computational tools can then predict the properties of these virtual compounds. researchgate.net By calculating parameters such as electronic properties, reactivity indices, and stability for a library of designed derivatives, researchers can identify candidates with potentially improved characteristics (e.g., higher reactivity in a desired reaction, greater stability, or different electronic properties) before committing to their synthesis in the laboratory. nih.gov

Environmental Fate and Chemical Degradation Pathways

Abiotic Degradation Mechanisms (Hydrolysis, Photolysis)

The structure of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone contains functional groups susceptible to abiotic degradation, primarily through hydrolysis and photolysis. The ether linkage and the ketone group are the most probable sites for these reactions.

Hydrolysis: The phenoxy ether bond in the molecule is generally stable to hydrolysis under neutral pH conditions. However, under acidic or alkaline conditions, this linkage could be more susceptible to cleavage. For many organic chemicals, hydrolysis rates are pH-dependent. For instance, the hydrolysis of ester forms of phenoxy acids is noted to be dependent on pH value. nih.gov While specific hydrolysis data for this compound is unavailable, it is anticipated that the ether linkage would exhibit significant stability in typical environmental pH ranges (pH 4-9), with half-lives potentially exceeding one year. fachoekotoxikologie.de

Photolysis: The presence of the 4-chlorobenzophenone (B192759) chromophore suggests that photolysis is a significant degradation pathway. 4-Chlorobenzophenone absorbs UV light, indicating a potential for direct photolysis in the environment. nih.gov Aromatic ketones, in general, undergo photolysis when exposed to light, which can lead to the cleavage of bonds adjacent to the carbonyl group. noaa.gov The absorption of UV radiation can excite the molecule, leading to photochemical reactions that break down the compound. The active metabolite of the structurally similar compound fenofibrate (B1672516), fenofibric acid, has been shown to be photoreactive and can sensitize the photodegradation of other compounds, further suggesting the potential for photolytic degradation. researchgate.net

Stability in Various Environmental Matrices (e.g., Water, Soil, Air)

The persistence of this compound in the environment is determined by its stability in water, soil, and air, which is influenced by both abiotic and biotic degradation processes.

Water: In aqueous environments, the stability of the compound will be governed by its solubility, potential for hydrolysis, and photolysis. Given the general stability of the ether linkage to hydrolysis at neutral pH, this process may not be a rapid degradation route. However, photolysis in sunlit surface waters could be a significant removal mechanism. nih.gov The structurally related compound fenofibrate is considered to be slowly degraded in the environment. janusinfo.se

Soil: In soil, the compound's stability will be influenced by its adsorption to soil particles and its susceptibility to microbial degradation. The estimated organic carbon-normalized sorption coefficient (Koc) for the related compound fenofibrate is approximately 3,800, which suggests it would have slight mobility in soil. nih.gov For 4-chlorobenzophenone, the estimated Koc is 1,700, indicating low mobility. nih.gov This strong adsorption would reduce its bioavailability for microbial degradation and its potential to leach into groundwater. Phenoxy herbicides, a related class of compounds, are known to be degraded by soil microorganisms. epa.gov The half-life of the structurally similar compound isoxaflutole (B1672639) in soil is very short (14-24 hours), though this is primarily due to its transformation to a more stable metabolite. researchgate.net An OECD 308 study on fenofibrate indicated a half-life (DT50) in two different sediment types of 81 and 176 days. janusinfo.se

Air: The atmospheric fate of this compound is primarily determined by its vapor pressure and its reaction with photochemically produced hydroxyl (OH) radicals. The main atmospheric degradation processes for ketones are photolysis and reaction with OH radicals. copernicus.org For 4-chlorobenzophenone, the estimated atmospheric half-life for this reaction is about 5.3 days. nih.gov The rate of reaction with OH radicals for various ketones can vary, but it is a significant pathway for their removal from the atmosphere. copernicus.orgacs.orgrsc.org

Environmental MatrixSurrogate CompoundParameterValueReference
Soil/SedimentFenofibrateDT50 in sediment81 - 176 days janusinfo.se
Air4-ChlorobenzophenoneAtmospheric Half-life (OH reaction)~5.3 days nih.gov
SoilIsoxaflutoleSoil Half-life14 - 24 hours researchgate.net

Identification of Chemical Transformation Products in Environmental Contexts

The degradation of this compound is expected to yield several transformation products, arising from the cleavage of its core structure.

Based on the degradation pathways of analogous compounds, potential transformation products could include:

4-Chlorobenzophenone and a phenoxy-butanone derivative: Resulting from the cleavage of the ether linkage. 4-Chlorobenzophenone itself is a known transformation product of several pharmaceuticals. nih.gov

Products of ketone photochemistry: Norrish type I and II reactions of the butanone moiety could lead to the formation of smaller aliphatic compounds and radicals. noaa.govhenrys-law.org

Hydroxylated derivatives: Reaction with hydroxyl radicals in the atmosphere or in water could lead to the addition of hydroxyl groups to the aromatic rings.

Dechlorination products: A major reaction pathway for chlorinated aromatic compounds is dechlorination, which would result in the formation of benzophenone (B1666685) and related derivatives. rsc.org

Studies on the chlorination of aromatic pharmaceuticals have shown that such processes can lead to the formation of chlorinated derivatives that may be more persistent and bioaccumulative. The degradation of benzophenone-3 (oxybenzone) in chlorinated seawater has been shown to produce a number of brominated and other degradation byproducts. researchgate.net

Adsorption and Desorption Behavior in Soil and Sediment Models

The mobility of this compound in the subsurface environment is largely dictated by its adsorption and desorption characteristics in soil and sediment.

The adsorption of organic compounds to soil is often correlated with the soil's organic carbon content and the compound's octanol-water partition coefficient (Kow). The estimated organic carbon-normalized sorption coefficient (Koc) for fenofibrate is approximately 3,800, which suggests that it would have slight mobility in soil and would tend to adsorb to soil and sediment particles. nih.gov Similarly, the estimated Koc for 4-chlorobenzophenone is 1,700, indicating low mobility. nih.gov

For phenoxyacetic acids, a related class of compounds, adsorption is influenced by soil pH and organic matter content, with sorption generally being weak. acs.org However, the larger and more hydrophobic nature of this compound compared to simple phenoxyacetic acids suggests that its adsorption would be more significant. Desorption studies on phenoxyacetic acids have shown that a fraction of the adsorbed chemical can be resistant to desorption, indicating some degree of irreversible binding.

Surrogate CompoundParameterValueIndicationReference
FenofibrateEstimated Koc3,800Slight mobility in soil nih.gov
4-ChlorobenzophenoneEstimated Koc1,700Low mobility in soil nih.gov

Volatilization Characteristics and Atmospheric Fate

The potential for this compound to volatilize from soil and water surfaces and its subsequent fate in the atmosphere are important aspects of its environmental distribution.

Volatilization: A compound's tendency to volatilize is determined by its vapor pressure and its Henry's Law constant. For 4-chlorobenzophenone, the estimated vapor pressure is 1.1 x 10⁻⁴ mm Hg at 25°C, and the estimated Henry's Law constant is 1.4 x 10⁻⁶ atm-m³/mol. nih.gov This suggests that volatilization from moist soil surfaces could be an important fate process. nih.gov However, its strong adsorption to soil is expected to reduce the rate of volatilization. nih.gov The estimated Henry's Law constant for fenofibrate is much lower, at 4.5 x 10⁻⁹ atm-m³/mol, suggesting that volatilization from moist soil is not an important fate process for this compound. nih.gov Given these contrasting estimates for structurally similar compounds, the volatilization potential of this compound is uncertain but likely to be low to moderate.

Atmospheric Fate: Once in the atmosphere, the compound will be subject to degradation by photolysis and reaction with hydroxyl (OH) radicals. As previously mentioned, the estimated atmospheric half-life for the reaction of 4-chlorobenzophenone with OH radicals is approximately 5.3 days. nih.gov The main atmospheric degradation processes for ketones are photolysis and reaction with OH radicals, with the latter often being the dominant pathway in the lower atmosphere. copernicus.org

Surrogate CompoundParameterValueReference
4-ChlorobenzophenoneVapor Pressure (25°C)1.1 x 10⁻⁴ mm Hg nih.gov
4-ChlorobenzophenoneHenry's Law Constant1.4 x 10⁻⁶ atm-m³/mol nih.gov
FenofibrateHenry's Law Constant4.5 x 10⁻⁹ atm-m³/mol nih.gov

Future Research Directions and Emerging Applications

Exploration of Catalytic Applications (e.g., as a Ligand or Precursor)

The inherent chemical functionalities of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone make it a candidate for exploration in catalysis. The oxygen atoms of the ether and ketone groups can act as coordination sites for metal centers, suggesting its potential as a bidentate ligand in transition metal catalysis. Future research could focus on synthesizing metal complexes with this compound and evaluating their efficacy in reactions such as cross-coupling, hydrogenation, or oxidation.

Furthermore, the chlorobenzoyl group is a well-established precursor in various chemical transformations. anshulchemicals.com Its presence suggests that the compound could serve as a precursor for more complex catalytic structures. For instance, the modification of the benzoyl moiety could lead to novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands with tailored electronic and steric properties for specific catalytic applications.

Integration into Advanced Materials Science (e.g., Polymers, Functional Coatings)

The integration of this compound into materials science presents a promising frontier. The robust diaryl ether and chlorobenzoyl components are characteristic of high-performance polymers known for their thermal stability and chemical resistance. Research could be directed towards using this compound as a monomer or a functional additive in polymerization reactions. The resulting polymers could exhibit unique properties, such as enhanced flame retardancy due to the chlorine atom, or specific optical and dielectric characteristics.

The development of functional coatings is another area of interest. The compound's reactivity could be harnessed to graft it onto surfaces, creating coatings with tailored functionalities. For instance, polymers derived from this compound might be used to create anti-fouling or chemically resistant surfaces for biomedical devices or industrial equipment. nih.gov The use of acyl chlorides, a related functional group, has already been demonstrated in the functionalization of biodegradable polymers. mdpi.com

Development of Novel Sensor Technologies Utilizing the Compound's Properties

The chemical structure of this compound is well-suited for the development of novel sensor technologies. The ketone group is known to be a target for various chemical sensing applications, including vapor-phase detection. researchgate.netacs.org Research could focus on developing fluorescent or colorimetric sensors where the interaction of an analyte with the ketone or phenoxy ether moiety leads to a detectable signal. researchgate.netnih.gov

For example, a sensor could be designed to detect specific metal ions that coordinate with the oxygen atoms of the ether and ketone groups. researchgate.net Alternatively, the aromatic rings could be functionalized to create receptors for specific molecules, leading to highly selective sensors. The development of electrochemical sensors based on this compound is also a plausible direction, potentially for monitoring environmental pollutants or biological molecules. uco.esmdpi.com Recent advances in ketone sensing for medical diagnostics, such as monitoring diabetic ketoacidosis, highlight the relevance of this functional group in modern sensor technology. mdpi.comdigitellinc.com

Potential Sensor Applications and Corresponding Structural Features
Potential ApplicationKey Structural FeatureSensing PrincipleRelevant Research Area
Metal Ion DetectionEther and Ketone Oxygen AtomsCoordination-induced Spectroscopic or Electrochemical ChangeEnvironmental Monitoring
Vapor Phase Ketone SensingKetone Carbonyl GroupFluorescence Quenching or EnhancementIndustrial Safety, Medical Diagnostics acs.org
Phenolic Compound DetectionPhenoxy GroupEnzymatic or Electrochemical OxidationEnvironmental and Food Analysis nih.gov
Target-Specific BiosensingFunctionalized Aromatic RingsMolecular Recognition and Signal TransductionBiomedical Diagnostics

Advanced Chiral Separation Techniques and Applications

This compound possesses a chiral center at the second carbon of the butanone chain, meaning it exists as a pair of enantiomers. The separation and study of these individual enantiomers is a significant area for future research. The development of advanced chiral separation techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), would be crucial.

The biological activity of chiral molecules often differs between enantiomers. Therefore, isolating the enantiomers of this compound could lead to the discovery of stereospecific properties relevant to pharmacology or agrochemistry. Furthermore, research into the enantioselective synthesis of this compound would be highly valuable, aiming to produce a single enantiomer with high purity. nih.govacs.orgwikipedia.org This could involve the use of chiral catalysts or starting materials. youtube.comacs.org

Sustainable Synthesis Approaches and Process Intensification

Future research will undoubtedly focus on developing more sustainable and efficient methods for synthesizing this compound. The synthesis of this molecule likely involves two key reactions: a Friedel-Crafts acylation to attach the chlorobenzoyl group and a Williamson ether synthesis to form the phenoxy linkage. wikipedia.orgpw.livebyjus.comsigmaaldrich.com

For the Friedel-Crafts acylation, green chemistry approaches aim to replace hazardous catalysts like aluminum chloride with solid acid catalysts such as sulfated zirconia or zeolites, which are more environmentally benign and recyclable. rsc.orgresearchgate.net The use of alternative acylating agents to corrosive acyl chlorides is also an area of active research. numberanalytics.comacs.org

Comparison of Traditional vs. Sustainable Synthesis Methods
Reaction TypeTraditional MethodSustainable AlternativeKey Advantages of Alternative
Friedel-Crafts AcylationStoichiometric AlCl₃, Acyl Chlorides, Halogenated Solvents rsc.orgSolid Acid Catalysts (e.g., Sulfated Zirconia), Greener Solvents, Alternative Acylating Agents rsc.orgacs.orgorganic-chemistry.orgCatalyst Recyclability, Reduced Waste, Milder Conditions
Williamson Ether SynthesisStoichiometric Strong Base, Alkyl Halides wikipedia.orglumenlearning.comCatalytic Processes, Weaker Alkylating Agents, High-Temperature Synthesis acs.orgHigher Atom Economy, Reduced Salt Byproducts, Broader Substrate Scope

Theoretical Innovations in Reaction Mechanism Understanding

A deeper understanding of the reaction mechanisms involved in the synthesis and potential applications of this compound can be achieved through theoretical and computational chemistry. Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of the Friedel-Crafts acylation and Williamson ether synthesis. acs.orgacs.org

Such studies can elucidate the structure of transition states, predict reaction kinetics, and explain the regioselectivity and stereoselectivity of the reactions. rsc.orgnih.gov For instance, computational models could help in designing more efficient catalysts for its synthesis or predict the binding affinity of the molecule to a target receptor in a biological system. This theoretical insight is invaluable for optimizing reaction conditions and guiding the rational design of new applications for this versatile compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone, and what methodological considerations are critical for optimizing yield?

  • Answer: The compound is synthesized via esterification and substitution reactions. A common pathway involves reacting 4-(4-chlorobenzoyl)phenol with 2-butanone derivatives under alkaline conditions. Key steps include:

  • Nucleophilic substitution: Using sodium hydroxide or potassium tert-butoxide to facilitate phenoxy group attachment .
  • Purification: Column chromatography or recrystallization to isolate the product.
  • Yield optimization: Control of reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 molar ratio of phenol to ketone precursor) minimizes side products like fenofibric acid .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

  • Answer:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities (Table 1) .

  • NMR: ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, ketone carbonyl at δ 207 ppm).

  • X-ray crystallography: SHELX programs refine crystal structures, verifying bond lengths and angles .

    Table 1: HPLC Retention Times for Related Compounds

    CompoundRetention Time (Relative to Standard)
    This compound0.50
    Fenofibric acid0.36
    Methyl ester derivative0.65
    Source: Pharmacopeial Forum data

Advanced Research Questions

Q. How does this compound function as a process-related impurity in fenofibrate synthesis, and what are the regulatory limits for its presence?

  • Answer: The compound arises during incomplete esterification in fenofibrate manufacturing. Regulatory guidelines (e.g., USP, EP) cap its concentration at ≤0.1% w/w. Quantification involves:

  • Chromatographic separation: Using validated HPLC methods with a detection limit of 0.05% .
  • Stress testing: Exposure to heat, light, and humidity confirms stability; degradation products include chlorobenzoyl derivatives .

Q. What mechanistic insights explain the formation of this compound during synthetic reactions?

  • Answer: Density Functional Theory (DFT) studies reveal:

  • Transition state energetics: The activation barrier for phenoxy group attachment is 25–30 kcal/mol, favoring nucleophilic attack on the ketone carbonyl .
  • Side reactions: Competing pathways (e.g., over-oxidation) are mitigated by using anhydrous conditions and controlled reagent addition .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are formed?

  • Answer: Stability studies show:

  • Thermal degradation (40°C): Forms 4-chlorobenzophenone (via retro-aldol cleavage).
  • Photolysis (UV light): Generates hydroxylated byproducts (e.g., 4-hydroxy derivatives).
  • Recommended storage: Inert atmosphere, −20°C, and desiccated conditions reduce decomposition by >90% over 12 months .

Q. What methodologies are employed to study the compound’s interactions with biomolecules, such as serum albumin or cytochrome P450 enzymes?

  • Answer:

  • Fluorescence quenching assays: Measure binding constants (e.g., Kd = 5–10 µM for human serum albumin).
  • Enzyme inhibition studies: LC-MS/MS quantifies CYP450 metabolite profiles, showing moderate inhibition of CYP2C9 .
  • Molecular docking: Simulations predict binding poses in hydrophobic enzyme pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.